molecular formula C16H13N3O3S3 B2593696 2-(4-(methylthio)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide CAS No. 941971-26-2

2-(4-(methylthio)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide

Cat. No. B2593696
CAS RN: 941971-26-2
M. Wt: 391.48
InChI Key: HKLAOGSAXDRTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(methylthio)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide, also known as MNTA, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. MNTA belongs to the class of thiazole compounds and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Anticancer Activity

Synthesis and Biological Evaluation of Thiazole Derivatives New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, similar to the compound , were synthesized and studied for their anticancer activity. These compounds were tested against human lung adenocarcinoma cells and mouse embryoblast cell lines, showing selective cytotoxicity. Specifically, certain compounds demonstrated high selectivity and significant apoptosis-inducing capabilities, although not as high as the standard, cisplatin (Evren et al., 2019).

Antitumor Activity Evaluation of Benzothiazole Derivatives A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings were synthesized and screened for antitumor activity. Some compounds, similar in structure to the compound , were found to have considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).

Anti-Microbial Activities

Synthesis and Characterization of Novel Thiazole Derivatives Novel thiazole derivatives, structurally related to the compound of interest, were synthesized and displayed significant anti-bacterial and anti-fungal activities. Specific compounds within this series showed the highest activity against certain bacterial and fungal strains (Saravanan et al., 2010).

properties

IUPAC Name

2-(4-methylsulfanylphenyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S3/c1-23-12-4-2-10(3-5-12)6-15(20)18-16-17-13(9-25-16)14-7-11(8-24-14)19(21)22/h2-5,7-9H,6H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLAOGSAXDRTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(methylthio)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.